N-(3,3-diphenylpropyl)-2-methylcyclopropanecarboxamide
Overview
Description
N-(3,3-Diphenylpropyl)-2-methylcyclopropanecarboxamide is a synthetic organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a cyclopropane ring, a diphenylpropyl group, and a carboxamide functional group, making it an interesting subject for chemical research and development.
Mechanism of Action
Target of Action
A structurally similar compound, difenoxin, primarily targets opioid receptors in the intestine .
Mode of Action
Difenoxin, a related compound, works mostly in the periphery and activates opioid receptors in the intestine rather than the central nervous system (cns) .
Biochemical Pathways
The activation of opioid receptors in the intestine by difenoxin suggests that it may affect the signaling pathways associated with these receptors .
Pharmacokinetics
It is soluble in dmso , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of opioid receptors in the intestine by difenoxin suggests that it may have antidiarrheal effects .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N-(3,3-diphenylpropyl)-2-methylcyclopropanecarboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the NMDA glutamate receptor, where it acts as an open channel blocker . This interaction is crucial as it influences the receptor’s activity and, consequently, various downstream biochemical processes. Additionally, this compound has been shown to interact with other proteins involved in cellular signaling pathways, further highlighting its importance in biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the NMDA glutamate receptor affects calcium ion influx, which is critical for various cellular processes, including synaptic plasticity and memory formation . Furthermore, this compound has been observed to alter the expression of genes involved in cellular metabolism, thereby impacting the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the NMDA glutamate receptor, blocking the open channel and preventing the influx of calcium ions . This inhibition affects downstream signaling pathways, leading to changes in gene expression and cellular function. Additionally, this compound may interact with other biomolecules, such as enzymes, to modulate their activity, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been observed to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response . Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its impact on overall metabolic activity . Understanding these metabolic pathways is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions influence the compound’s accumulation and activity, affecting its overall efficacy in biochemical processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization influences its interactions with other biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-diphenylpropyl)-2-methylcyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Friedel-Crafts Alkylation: Cinnamonitrile and benzene are used as raw materials to prepare 3,3-diphenylpropionitrile through Friedel-Crafts alkylation.
Catalytic Hydrogenation: The 3,3-diphenylpropionitrile is then subjected to catalytic hydrogenation to convert it into 3,3-diphenylpropylamine.
Cyclopropanation: The 3,3-diphenylpropylamine is reacted with an appropriate cyclopropane derivative under specific conditions to form the cyclopropane ring.
Amidation: Finally, the cyclopropane derivative is reacted with a suitable carboxylic acid derivative to form the desired this compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-pressure reactors, and continuous flow processes to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: N-(3,3-diphenylpropyl)-2-methylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopropane ring or the diphenylpropyl group are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,3-diphenylpropyl)-2-methylcyclopropanecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
N-Methyl-3,3-diphenylpropylamine: This compound shares the diphenylpropyl group but differs in the presence of a methyl group instead of the cyclopropane ring.
N-(3,3-Diphenylpropyl)-2-phenyl-4-quinazolinamine: This compound has a similar diphenylpropyl group but features a quinazolinamine moiety instead of the cyclopropane carboxamide structure.
Uniqueness: N-(3,3-diphenylpropyl)-2-methylcyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-2-methylcyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-15-14-19(15)20(22)21-13-12-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNVDRYMKUQGCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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